6-Ethynyl-3-fluoro-2-methylpyridine
Overview
Description
6-Ethynyl-3-fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C8H6FN. This compound features an ethynyl group at the 6-position, a fluorine atom at the 3-position, and a methyl group at the 2-position on the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Functionalization: One common synthetic route involves the halogenation of pyridine derivatives followed by functionalization. For example, starting with 2-methylpyridine, halogenation at the 3-position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Cross-Coupling Reactions: Another approach involves cross-coupling reactions, such as the Sonogashira coupling, where a halogenated pyridine is coupled with an ethynyl group using a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and cross-coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the formation of pyridine N-oxide by treatment with hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethylene group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), basic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Substitution: Ammonia (NH3), strong bases.
Major Products Formed:
Pyridine N-oxide: Formed by oxidation with hydrogen peroxide.
Ethylene derivative: Formed by reduction of the ethynyl group.
N-substituted pyridine: Formed by nucleophilic substitution with ammonia.
Scientific Research Applications
6-Ethynyl-3-fluoro-2-methylpyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It is utilized in the design and synthesis of new drug candidates, especially those targeting neurological disorders and cancer.
Industry: The compound finds applications in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-ethynyl-3-fluoro-2-methylpyridine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
3-Ethynyl-6-fluoro-2-methylpyridine: Similar structure but with the ethynyl and fluorine groups swapped.
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but with a bromine atom instead of an ethynyl group.
Uniqueness: 6-Ethynyl-3-fluoro-2-methylpyridine is unique due to its combination of ethynyl and fluorine substituents, which impart distinct chemical reactivity and properties compared to other pyridine derivatives. This combination allows for diverse synthetic applications and biological activities.
Properties
IUPAC Name |
6-ethynyl-3-fluoro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-5-8(9)6(2)10-7/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOFTVDZARAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283407 | |
Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256792-43-4 | |
Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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